molecular formula C9H11BrO2S B12626959 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene

1-(2-Bromoethyl)-3-(methylsulfonyl)benzene

Cat. No.: B12626959
M. Wt: 263.15 g/mol
InChI Key: UPHAIQFKWADCML-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where a bromoethyl group and a methylsulfonyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 3-(methylsulfonyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thioether, and ether derivatives.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Ethyl derivatives are produced.

Scientific Research Applications

1-(2-Bromoethyl)-3-(methylsulfonyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-(methylsulfonyl)benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methylsulfonyl group undergoes transformation to form sulfone derivatives, which can interact with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethyl)-4-(methylsulfonyl)benzene
  • 1-(2-Bromoethyl)-2-(methylsulfonyl)benzene
  • 1-(2-Bromoethyl)-3-(methylthio)benzene

Uniqueness

1-(2-Bromoethyl)-3-(methylsulfonyl)benzene is unique due to the specific positioning of the bromoethyl and methylsulfonyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic and research applications.

Biological Activity

1-(2-Bromoethyl)-3-(methylsulfonyl)benzene is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BrO2S
  • Molecular Weight : 277.17 g/mol

This compound features a bromine atom and a methylsulfonyl group attached to a benzene ring, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. It may disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to cell death.
  • Anticancer Potential : The presence of the bromine atom is significant as halogenated compounds often show increased cytotoxicity against cancer cells. The compound may induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) or by inhibiting key signaling pathways involved in cell proliferation.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various sulfonyl-substituted benzene derivatives found that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity, leading to increased permeability and cell lysis .

Anticancer Activity

Research focusing on the anticancer properties of halogenated compounds revealed that this compound could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing effective inhibition at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 20 µM. Flow cytometry analysis indicated that treated cells exhibited increased annexin V binding, confirming apoptosis induction .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateHighInduces apoptosis in cancer cells
1-(Bromoethyl)-4-methylbenzenesulfonamideLowModerateLess effective than target compound
4-MethylbenzenesulfonamideHighLowEffective against bacteria only

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

1-(2-bromoethyl)-3-methylsulfonylbenzene

InChI

InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3

InChI Key

UPHAIQFKWADCML-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCBr

Origin of Product

United States

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